

# IHMT-PI3K-455 PI3K gamma and delta inhibition

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |               |           |
|----------------------|---------------|-----------|
| Compound Name:       | IHMT-PI3K-455 |           |
| Cat. No.:            | B15541784     | Get Quote |

An In-Depth Technical Guide to **IHMT-PI3K-455**: A Dual PI3K Gamma/Delta Inhibitor For Researchers, Scientists, and Drug Development Professionals

### Introduction

The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of the PI3K/AKT/mTOR cascade is frequently implicated in various human cancers and inflammatory diseases.[1][2] The Class I PI3Ks are divided into four isoforms ( $\alpha$ ,  $\beta$ ,  $\gamma$ ,  $\delta$ ).[2] While PI3K $\alpha$  and PI3K $\beta$  are broadly expressed, the expression of PI3K gamma (PI3K $\gamma$ ) and PI3K delta (PI3K $\delta$ ) is more restricted, primarily to cells of the immune system.[3][4][5] This selective expression makes them attractive therapeutic targets for immuno-oncology and inflammatory conditions.[2][6]

**IHMT-PI3K-455** (also referred to as Compound 15u) is a potent, selective, and orally active dual inhibitor of PI3K $\gamma$  and PI3K $\delta$ .[7][8][9][10] By targeting these two specific isoforms, **IHMT-PI3K-455** is designed to modulate the tumor microenvironment and enhance anti-tumor immunity, positioning it as a promising candidate for cancer research.[7][10][11] This document provides a comprehensive technical overview of **IHMT-PI3K-455**, summarizing its biochemical and cellular activity, pharmacokinetic profile, and preclinical efficacy, along with detailed experimental methodologies.

## **Quantitative Data Summary**

The following tables summarize the quantitative data available for **IHMT-PI3K-455**.



#### Table 1: Biochemical Inhibitory Activity & Selectivity

This table outlines the half-maximal inhibitory concentration (IC50) of **IHMT-PI3K-455** against the four Class I PI3K isoforms, demonstrating its high potency and selectivity for the gamma and delta isoforms.

| Target Isoform | IC50 (nM)         |
|----------------|-------------------|
| РІЗКу          | 7.1[7][8][9][11]  |
| ΡΙ3Κδ          | 0.57[7][8][9][11] |
| РІЗКβ          | 42.04[11]         |
| ΡΙ3Κα          | 6717[11]          |

#### Table 2: Cellular Activity

This table presents the potency of **IHMT-PI3K-455** in a cellular context by measuring the inhibition of AKT phosphorylation, a key downstream effector of PI3K signaling.

| Cell Line | Stimulation | Pathway Measured                | IC50 (μM)    |
|-----------|-------------|---------------------------------|--------------|
| RAW264.7  | human C5a   | PI3Ky-mediated p-<br>AKT (S473) | 0.015[7][11] |
| Raji      | anti-IgM    | PI3Kδ-mediated p-<br>AKT (S473) | 0.010[7][11] |

Table 3: Pharmacokinetic Profile in Sprague-Dawley Rats

This table details the key pharmacokinetic parameters of **IHMT-PI3K-455** following intravenous (IV) and oral (p.o.) administration.[10]



| Parameter        | 1 mg/kg Intravenous (IV) | 10 mg/kg Oral (p.o.) |
|------------------|--------------------------|----------------------|
| Cmax (ng/mL)     | 1233                     | 157                  |
| Tmax (h)         | 0.03                     | 3.42                 |
| AUC0-∞ (h*ng/mL) | 477                      | 838                  |
| T1/2 (h)         | 1.59                     | 2.71                 |
| CL (L/h/kg)      | 2.12                     | 14.76                |
| Vz (L/kg)        | 4.80                     | 56.02                |
| F (%)            | N/A                      | 17.6                 |

### **Mechanism of Action**

**IHMT-PI3K-455** exerts its therapeutic effect by dually inhibiting the PI3Ky and PI3Kδ isoforms, which are crucial for the function of various immune cells.[2][4] In the tumor microenvironment, PI3Ky activity in myeloid cells often promotes an immune-suppressive M2 macrophage phenotype.[3] Inhibition of PI3Ky by **IHMT-PI3K-455** helps to repolarize these macrophages toward a pro-inflammatory M1 phenotype, thereby enhancing anti-tumor immunity.[7][11]

Simultaneously, PI3K $\delta$  is a key signaling node in B-cells and T-cells.[4][12] By inhibiting PI3K $\delta$ , **IHMT-PI3K-455** can modulate lymphocyte activation and proliferation.[4] The primary downstream effect of PI3K inhibition is the suppression of AKT phosphorylation, which blocks a cascade of signals essential for cell survival and proliferation.[7][9][10][11] In preclinical models, this dual inhibition leads to a reduction in tumor growth by recruiting and activating more CD8+ cytotoxic T cells into the tumor.[7][10][11]





Click to download full resolution via product page

PI3K/AKT signaling pathway with points of inhibition by IHMT-PI3K-455.



# **Experimental Protocols**

Detailed methodologies are crucial for the replication and validation of scientific findings. The following protocols are based on the reported experiments for **IHMT-PI3K-455** and standard laboratory practices.

1. In Vitro PI3K Kinase Assay (Biochemical IC50 Determination)

This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of purified PI3K isoforms. A luminescence-based assay measuring ADP production is a common method.

Reagents & Materials: Recombinant human PI3K enzymes (α, β, γ, δ), kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM glycerol 2-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT), ATP, PIP2 substrate, IHMT-PI3K-455, DMSO, 384-well plates, ADP-Glo™ Kinase Assay kit.

#### Procedure:

- Prepare a 10 mM stock solution of IHMT-PI3K-455 in DMSO. Perform serial dilutions in kinase assay buffer to achieve the desired concentration range.
- Add 5 μL of serially diluted IHMT-PI3K-455 or DMSO (vehicle control) to the wells of a 384-well plate.
- Add 10 μL of diluted PI3K enzyme solution to each well and incubate for 15 minutes at room temperature to allow for compound binding.
- $\circ$  Initiate the kinase reaction by adding 10  $\mu L$  of a mixture containing ATP and the PIP2 substrate.
- Incubate the reaction at 30°C for 60 minutes.
- Stop the reaction by adding 25 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature. This depletes the remaining ATP.
- Add 50 μL of Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes.



- Measure luminescence using a plate reader.
- Data Analysis: Calculate the percentage of inhibition relative to the DMSO control. Determine IC50 values by fitting the data to a sigmoidal dose-response curve.
- 2. Western Blot for Cellular p-AKT Inhibition

This protocol measures the inhibition of PI3K signaling within a cellular context by quantifying the phosphorylation of AKT at Serine 473.

- Cell Lines: RAW264.7 (for PI3Ky) and Raji (for PI3Kδ) cells.[11]
- Reagents & Materials: Cell culture medium, fetal bovine serum (FBS), lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors, primary antibodies (anti-p-AKT S473, antitotal AKT, anti-β-actin), HRP-conjugated secondary antibodies, ECL substrate, chemiluminescence imaging system.

#### Procedure:

- Culture cells to 70-80% confluency. For some cell lines, serum starvation for 12-24 hours may be required before treatment.
- $\circ$  Pre-treat cells with various concentrations of **IHMT-PI3K-455** (e.g., 0.01 to 1  $\mu$ M) or DMSO for 2 hours.[11]
- Stimulate the specific PI3K pathway. For RAW264.7 cells, stimulate with human C5a. For Raji cells, stimulate with anti-IgM.[11]
- Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.
- Determine protein concentration using a BCA assay.
- Denature protein samples in Laemmli buffer and separate by SDS-PAGE, then transfer to a PVDF membrane.
- Block the membrane (e.g., 5% non-fat milk in TBST) for 1 hour.
- Incubate with primary antibodies overnight at 4°C.



- Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Detect signal using an ECL substrate and an imaging system.
- Data Analysis: Densitometry is used to quantify band intensity. The ratio of p-AKT to total AKT is calculated and normalized to the loading control (β-actin).
- 3. Macrophage Polarization Assay

This assay evaluates the ability of **IHMT-PI3K-455** to alter the phenotype of macrophages, specifically repolarizing M2 (immune-suppressive) macrophages toward an M1 (proinflammatory) state.

- Cell Lines: THP-1 or bone marrow-derived macrophages (BMDMs).[11]
- Reagents & Materials: Cell culture medium, cytokines for M2 polarization (e.g., IL-4, IL-13),
   IHMT-PI3K-455, flow cytometry antibodies (e.g., for M1 markers like CD80, M2 markers like CD206), or reagents for qPCR analysis of marker genes (e.g., iNOS for M1, Arg1 for M2).
- Procedure:
  - Differentiate monocytes (e.g., THP-1 with PMA) into macrophages.
  - Polarize the macrophages toward an M2 phenotype using appropriate cytokines for 24-48 hours.
  - Treat the M2-polarized macrophages with IHMT-PI3K-455 (e.g., 0.1, 1 μM) for 72 hours.
     [11]
  - Harvest the cells and analyze the expression of M1 and M2 markers using flow cytometry or qPCR.
- Data Analysis: Quantify the shift in marker expression. A dose-dependent increase in M1
  markers and a concomitant decrease in M2 markers indicates successful repolarization.[11]
- 4. In Vivo Tumor Xenograft Model



This protocol assesses the anti-tumor efficacy of **IHMT-PI3K-455** in a living organism.

- Animal Model: A syngeneic model, such as a MC38 colorectal cancer murine allograft model, is used to allow for the study of immune system interactions.[10][11]
- Procedure:
  - Implant MC38 tumor cells subcutaneously into immunocompetent mice.
  - Once tumors reach a palpable size, randomize the mice into treatment and vehicle control groups.
  - Administer IHMT-PI3K-455 orally (p.o.) at a dose of 40 mg/kg once daily.[7][10][11]
  - Administer a vehicle control (e.g., appropriate solvent) to the control group on the same schedule.
  - Monitor tumor volume (e.g., using calipers) and body weight regularly for the duration of the study (e.g., 30 days).[10][11]
  - At the end of the study, euthanize the mice and excise the tumors.
  - Analyze tumors for immune cell infiltration (e.g., CD8+ T cells) via immunohistochemistry or flow cytometry.
- Data Analysis: Compare the tumor growth curves between the treated and vehicle groups. A
  significant inhibition of tumor size in the treated group indicates efficacy.[11] Analyze immune
  cell populations to confirm the mechanism of action.[7][10]





Click to download full resolution via product page

General experimental workflow for the evaluation of a PI3K inhibitor.

### **Preclinical In Vivo Studies**

The anti-tumor activity of **IHMT-PI3K-455** was evaluated in an MC38 colorectal cancer murine allograft model.[10][11] In this study, oral administration of **IHMT-PI3K-455** at a dose of 40



mg/kg once daily for 30 days resulted in significant, dose-dependent inhibition of tumor growth. [7][10][11] Mechanistically, this anti-tumor effect was associated with an increased infiltration of activated CD8+ cytotoxic T cells into the tumor, confirming that **IHMT-PI3K-455** remodels the tumor microenvironment to favor an effective anti-tumor immune response.[7][10][11]

### Conclusion

**IHMT-PI3K-455** is a highly potent and selective dual inhibitor of PI3Kγ and PI3Kδ with demonstrated oral bioavailability. Its mechanism of action, involving the suppression of AKT phosphorylation and the modulation of the immune landscape within the tumor microenvironment, has been validated in both in vitro and in vivo models. By repolarizing M2 macrophages and enhancing the recruitment and activation of CD8+ T cells, **IHMT-PI3K-455** shows significant promise as a therapeutic agent in immuno-oncology. The comprehensive data package, including potent biochemical and cellular activity, favorable pharmacokinetic properties, and robust in vivo efficacy, supports its continued investigation and development for the treatment of cancer.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. benchchem.com [benchchem.com]
- 2. Development of PI3Ky selective inhibitors: the strategies and application PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of PI3Ky in the immune system: new insights and translational implications PMC [pmc.ncbi.nlm.nih.gov]
- 4. targetedonc.com [targetedonc.com]
- 5. Signalling by the phosphoinositide 3-kinase family in immune cells PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of PI3Ky selective inhibitors: the strategies and application PubMed [pubmed.ncbi.nlm.nih.gov]



- 7. medchemexpress.com [medchemexpress.com]
- 8. biocat.com [biocat.com]
- 9. gamma delta T cell | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 10. targetmol.com [targetmol.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. Frontiers | PI3K in T Cell Adhesion and Trafficking [frontiersin.org]
- To cite this document: BenchChem. [IHMT-PI3K-455 PI3K gamma and delta inhibition].
   BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b15541784#ihmt-pi3k-455-pi3k-gamma-and-delta-inhibition]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com